molecular formula C17H20N6OS B1359873 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1071400-76-4

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No.: B1359873
CAS No.: 1071400-76-4
M. Wt: 356.4 g/mol
InChI Key: LXTKVKAFYSQHKT-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a useful research compound. Its molecular formula is C17H20N6OS and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The triazole derivative, specifically in the context of 1,2,4-triazol-3-ylthioacetohydrazide compounds, has shown promising results in cancer research. Studies have revealed that these compounds exhibit cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer, with certain derivatives displaying significant potency in inhibiting cancer cell migration and growth in 3D cell cultures. For example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and related compounds have been identified as active in these contexts, suggesting potential for development as antimetastatic agents (Šermukšnytė et al., 2022).

Antioxidant Properties

In addition to anticancer applications, these triazole derivatives also demonstrate noteworthy antioxidant abilities. For instance, a specific compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, has been tested and found to possess a higher antioxidant capacity compared to the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Pharmacological Properties

The cyclization of certain triazole derivatives leads to the formation of compounds with potential pharmacological applications. For instance, the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides results in derivatives that exhibit effects on the central nervous system in mice, indicating potential for further pharmacological exploration (Maliszewska-Guz et al., 2005).

Lipase and α-Glucosidase Inhibition

These compounds have also been investigated for their potential in inhibiting lipase and α-glucosidase, enzymes relevant in metabolic disorders. Some novel heterocyclic compounds derived from triazole derivatives exhibited significant inhibitory activities, with certain compounds demonstrating best anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Antimicrobial Potential

Various triazole derivatives, including those containing hydrazide-hydrazones, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against a range of bacterial and fungal strains, suggesting their potential as antibacterial and antifungal agents (Šermukšnytė et al., 2018).

Properties

IUPAC Name

2-[[4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-11(16-21-22-17(23(16)2)25-10-15(24)20-18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,19H,10,18H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKVKAFYSQHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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